molecular formula C16H23NO4 B12407846 JA-Acc

JA-Acc

Cat. No.: B12407846
M. Wt: 293.36 g/mol
InChI Key: TVRBFBSVUYCAKT-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jasmonyl-1-aminocyclopropane-1-carboxylic acid (JA-ACC) is a derivative of jasmonic acid and 1-aminocyclopropane-1-carboxylic acid. It is a conjugate formed by the enzyme jasmonic acid resistance 1 (JAR1). This compound plays a significant role in plant physiology, particularly in the regulation of ethylene and jasmonate signaling pathways, which are crucial for plant growth, development, and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: JA-ACC is synthesized through the conjugation of jasmonic acid with 1-aminocyclopropane-1-carboxylic acid. The enzyme jasmonic acid resistance 1 (JAR1) catalyzes this reaction. The reaction conditions typically involve the presence of ATP and magnesium ions, which are necessary for the enzymatic activity .

Industrial Production Methods: the synthesis can be scaled up using biotechnological methods involving the overexpression of JAR1 in suitable host organisms, such as Escherichia coli or yeast, to produce large quantities of the enzyme for the conjugation reaction .

Chemical Reactions Analysis

Types of Reactions: JA-ACC undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce hydroxylated derivatives, while reduction can yield reduced forms of the compound with altered functional groups .

Scientific Research Applications

JA-ACC has several scientific research applications, including:

Mechanism of Action

JA-ACC exerts its effects by modulating the levels of jasmonic acid and 1-aminocyclopropane-1-carboxylic acid, which are precursors to the active hormones jasmonyl-isoleucine and ethylene, respectively. The enzyme jasmonic acid resistance 1 (JAR1) catalyzes the formation of this compound, which then participates in the regulation of plant hormone signaling pathways. This compound can influence the expression of genes involved in plant defense, growth, and development by interacting with specific receptors and transcription factors .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

1-[[2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H23NO4/c1-2-3-4-5-12-11(6-7-13(12)18)10-14(19)17-16(8-9-16)15(20)21/h3-4,11-12H,2,5-10H2,1H3,(H,17,19)(H,20,21)/b4-3-

InChI Key

TVRBFBSVUYCAKT-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O

Origin of Product

United States

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